

Propylene Glycol Dilaurate: Application Notes and Protocols for Emulsion and Microemulsion Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene Glycol Dilaurate*

Cat. No.: *B152313*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene Glycol Dilaurate (PGDL) is a diester of propylene glycol and lauric acid, functioning as a nonionic surfactant, emulsifying agent, solubilizer, and penetration enhancer. [1][2] Its amphiphilic nature makes it a valuable excipient in the formulation of emulsions and microemulsions, particularly for topical and transdermal drug delivery systems. This document provides detailed application notes and protocols for the use of PGDL in such systems.

Physicochemical Properties and Surfactant Characteristics

A thorough understanding of the physicochemical properties of PGDL is essential for formulation development. Key parameters for its role as a surfactant are its Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an indicator of the emulsifier's solubility and determines the type of emulsion it is likely to form (oil-in-water or water-in-oil).[3] For non-ionic esters of polyhydric alcohols, the HLB can be calculated using Griffin's method:

$$\text{HLB} = 20 * (1 - S / A)[3]$$

Where:

- S is the saponification value of the ester.
- A is the acid number of the fatty acid.

Based on available data, the saponification value of **Propylene Glycol Dilaurate** is in the range of 230-250, and the acid value of lauric acid is approximately 279-283.[1][4][5]

Using the mean values:

- S = 240
- A = 281

$$\text{Calculated HLB of PGDL} = 20 * (1 - 240 / 281) \approx 2.92$$

This low HLB value suggests that PGDL is a lipophilic surfactant, favoring the formation of water-in-oil (w/o) emulsions.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules self-assemble into micelles. It is a critical parameter for understanding the solubilization capacity of a surfactant. An experimental value for the CMC of PGDL is not readily available in the literature. However, it can be determined experimentally using various methods.

Experimental Protocols

Protocol 1: Experimental Determination of the Critical Micelle Concentration (CMC) of Propylene Glycol Dilaurate

This protocol describes the determination of the CMC of PGDL using the surface tension method.

Materials:

- **Propylene Glycol Dilaurate (PGDL)**
- Deionized water
- Tensiometer (Du Noüy ring or Wilhelmy plate)
- High-precision analytical balance
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Stock Solution:** Prepare a stock solution of PGDL in a suitable solvent in which it is freely soluble (e.g., ethanol, methanol). The concentration should be significantly higher than the expected CMC.
- **Preparation of Serial Dilutions:** Prepare a series of aqueous solutions of PGDL with decreasing concentrations by diluting the stock solution with deionized water. The concentration range should span the expected CMC.
- **Surface Tension Measurement:**
 - Calibrate the tensiometer according to the manufacturer's instructions.
 - Measure the surface tension of each PGDL solution, starting from the most dilute.
 - Ensure the platinum ring or plate is thoroughly cleaned and dried between measurements.
 - Allow the surface tension reading to stabilize before recording the value.
 - Perform each measurement in triplicate at a constant temperature.
- **Data Analysis:**
 - Plot the surface tension (γ) as a function of the logarithm of the PGDL concentration ($\log C$).

- The plot will typically show two linear regions with different slopes.
- The point of intersection of these two lines corresponds to the CMC.

Expected Outcome:

A sharp break in the surface tension vs. log concentration plot, indicating the formation of micelles.

Protocol 2: Formulation of a Topical Microemulsion with Propylene Glycol Dilaurate

This protocol provides an exemplary method for the preparation of a w/o microemulsion for topical drug delivery using PGDL as the primary surfactant.

Materials:

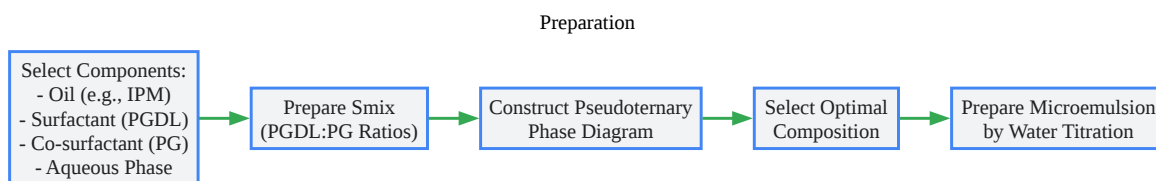
- **Propylene Glycol Dilaurate (PGDL)** - Surfactant
- Isopropyl myristate (IPM) - Oil phase
- Propylene glycol (PG) - Co-surfactant/Co-solvent
- Purified water - Aqueous phase
- Model drug (e.g., a lipophilic active pharmaceutical ingredient)
- Magnetic stirrer and stir bars
- Beakers and graduated cylinders

Procedure:

- Construction of a Pseudoternary Phase Diagram:
 - To determine the optimal concentration ranges for the microemulsion, a pseudoternary phase diagram is constructed.

- Prepare mixtures of PGDL and PG (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
- For each Smix ratio, prepare a series of mixtures with the oil phase (IPM) at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).
- Titrate each oil/Smix mixture with water dropwise under constant stirring.
- Visually observe the mixture for transparency. The point at which the mixture becomes clear and transparent indicates the formation of a microemulsion.
- Plot the results on a triangular phase diagram to delineate the microemulsion region.
- Preparation of the Microemulsion:
 - Based on the phase diagram, select a composition within the stable microemulsion region. For example: 10% w/w IPM (Oil), 40% w/w Smix (PGDL:PG at 2:1), and 50% w/w Water.
 - Accurately weigh the required amounts of IPM, PGDL, and PG and mix them in a beaker.
 - If incorporating a drug, dissolve the accurately weighed model drug in the oil/surfactant mixture.
 - Slowly add the required amount of water to the mixture while stirring continuously with a magnetic stirrer until a clear and transparent microemulsion is formed.

Logical Workflow for Microemulsion Formulation:



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Caption: Workflow for preparing a PGDL-based microemulsion.

Protocol 3: Characterization of the Propylene Glycol Dilaurate Microemulsion

This protocol outlines key characterization techniques to evaluate the properties of the prepared microemulsion.

1. Visual Inspection and Thermodynamic Stability:

- **Procedure:** Visually inspect the formulation for clarity, homogeneity, and phase separation. Conduct centrifugation at 5000 rpm for 30 minutes and subject the formulation to freeze-thaw cycles (e.g., -20°C and +25°C for 48 hours at each temperature) to assess its thermodynamic stability.
- **Expected Outcome:** The microemulsion should remain clear and stable without any signs of phase separation or precipitation.

2. Droplet Size and Polydispersity Index (PDI) Analysis:

- **Instrument:** Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
- **Procedure:** Dilute the microemulsion sample with the continuous phase (oil phase for w/o microemulsion) to an appropriate concentration. Measure the droplet size and PDI at a constant temperature (e.g., 25°C).
- **Expected Outcome:** For a microemulsion, the droplet size is typically in the range of 10-100 nm with a low PDI value (e.g., < 0.3), indicating a narrow size distribution.

3. Rheological Studies:

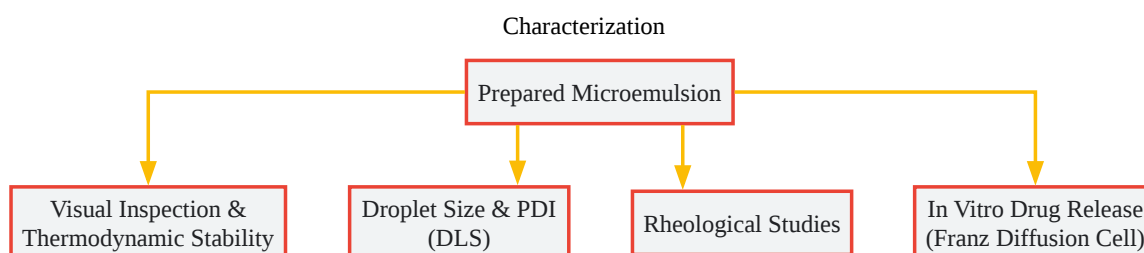
- **Instrument:** Rheometer with a cone-plate or parallel-plate geometry.
- **Procedure:** Measure the viscosity of the microemulsion over a range of shear rates at a constant temperature.

- Expected Outcome: Microemulsions typically exhibit Newtonian flow behavior, where the viscosity is independent of the shear rate.

4. In Vitro Drug Release Study:

- Apparatus: Franz diffusion cell.
- Membrane: Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin.
- Procedure:
 - Mount the membrane on the Franz diffusion cell with the receptor chamber filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Place a known amount of the drug-loaded microemulsion in the donor compartment.
 - Maintain the temperature at $32 \pm 0.5^{\circ}\text{C}$ to mimic skin surface temperature.
 - At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
 - Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Data Analysis: Plot the cumulative amount of drug released per unit area versus time.

Experimental Workflow for Microemulsion Characterization:



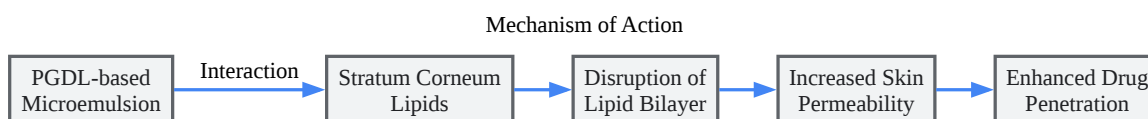
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Caption: Key characterization steps for a PGDL microemulsion.

Application in Drug Delivery

PGDL's role as a penetration enhancer is particularly relevant for topical and transdermal drug delivery. The propylene glycol moiety can interact with the lipids of the stratum corneum, the main barrier of the skin.^{[6][7][8]} This interaction can lead to a temporary and reversible disruption of the highly ordered lipid structure, thereby facilitating the penetration of the active pharmaceutical ingredient into the deeper layers of the skin and potentially into the systemic circulation.^{[6][7][8]}

Mechanism of Skin Penetration Enhancement:



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Caption: PGDL enhances drug penetration through the skin.

Quantitative Data Summary

| Property | Value/Range | Reference/Method |
|--------------------------------------|---|---------------------|
| Chemical Name | Propylene Glycol Dilaurate | [9] |
| Synonyms | 2-dodecanoyloxypropyl dodecanoate; Propane-1,2-diyl didodecanoate | [9] |
| CAS Number | 22788-19-8 | [10] |
| Molecular Formula | C27H52O4 | [10] |
| Molecular Weight | 440.7 g/mol | [9] |
| Appearance | Clear, oily liquid, colorless or slightly yellow | [4] |
| Solubility | Practically insoluble in water; very soluble in ethanol, methanol, and methylene chloride | [4] |
| Saponification Value | 230 - 250 mg KOH/g | [1][4] |
| Acid Value of Lauric Acid | 278 - 282 mg KOH/g | [5] |
| Calculated HLB Value | ~2.92 | Griffin's Method[3] |
| Critical Micelle Concentration (CMC) | Not readily available; requires experimental determination | - |

Conclusion

Propylene Glycol Dilaurate is a versatile nonionic surfactant with a low HLB value, making it suitable for the formulation of water-in-oil emulsions and microemulsions. Its ability to act as a skin penetration enhancer further highlights its utility in the development of topical and transdermal drug delivery systems. The provided protocols offer a framework for the formulation and characterization of PGDL-based systems, enabling researchers to explore its full potential in pharmaceutical and cosmetic applications.

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